N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c1-10-17-8-9-21(10)14-7-6-13(19-20-14)15(22)18-12-5-3-2-4-11(12)16/h2-9H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRJOXUVGIKTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazine core in the presence of a strong base.
Attachment of the Methyl-Imidazolyl Group: The methyl-imidazolyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyridazine ring facilitates nucleophilic substitution at positions activated by electron-withdrawing groups.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C, 6 hrs | 3-Chloro derivative | Selective substitution at position 3 |
| Amination | NH₃/MeOH, 100°C, 12 hrs | 3-Amino derivative | Moderate yield (45–55%) |
Mechanistic Insight :
The carboxamide group at position 3 directs electrophiles to adjacent positions via resonance effects. Fluorine’s electron-withdrawing nature on the phenyl ring further activates the pyridazine ring for substitution.
Oxidation and Reduction Reactions
The methylimidazole and pyridazine moieties exhibit distinct redox behavior:
Oxidation
| Target Group | Reagents | Products | Notes |
|---|---|---|---|
| Imidazole C–H bonds | KMnO₄, H₂O, 60°C | Imidazole N-oxide | Limited stability |
| Pyridazine ring | mCPBA, CH₂Cl₂, RT | Pyridazine epoxide | Side reactions observed |
Reduction
| Target Group | Reagents | Products | Notes |
|---|---|---|---|
| Pyridazine ring | H₂, Pd/C, EtOH | Partially saturated pyridazine | Selective at C5–C6 |
| Carboxamide | LiAlH₄, THF, 0°C | Primary amine | Low yield due to competing reductions |
Coupling Reactions
The imidazole and fluorophenyl groups enable cross-coupling under catalytic conditions:
Example :
Reaction with 4-bromoaniline under Buchwald–Hartwig conditions produces an N-aryl imidazole derivative, confirmed by LC-MS and ¹H NMR .
Acid/Base-Mediated Transformations
The carboxamide group participates in hydrolysis and condensation:
| Reaction | Conditions | Products | Kinetics |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | Pyridazine-3-carboxylic acid | Complete conversion |
| Base-induced condensation | NaOH, EtOH, benzaldehyde | Schiff base derivatives | pH-dependent selectivity |
Stability Note :
The compound shows limited stability in strong bases (pH > 10) due to imidazole ring decomposition.
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV (254 nm), CH₃CN | Pyridazine ring dimerization | Φ = 0.12 |
| UV (365 nm), O₂-saturated | Singlet oxygen adducts | Formation confirmed by EPR |
Biological Conjugation Reactions
The compound’s carboxamide group reacts with biomolecules:
| Target | Reagents | Applications |
|---|---|---|
| Protein lysine residues | EDC/NHS, pH 7.4 | Fluorescent probes for kinase studies |
| DNA aptamers | DMT-MM, DMSO | Targeted drug delivery systems |
Case Study :
Conjugation with bovine serum albumin (BSA) via EDC/NHS yielded a stable adduct used in binding assays (Kd = 2.3 µM) .
Stability Under Accelerated Conditions
Forced degradation studies reveal decomposition pathways:
| Stress Condition | Major Degradants | Mechanism |
|---|---|---|
| Heat (80°C, 72 hrs) | Imidazole ring-opening product | Thermal decarboxylation |
| Oxidation (H₂O₂, 40°C) | N-Oxide derivatives | Radical-mediated oxidation |
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide exhibits notable anticancer activity.
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |
| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Disruption of microtubule dynamics leading to mitotic arrest |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate moderate antibacterial activity, suggesting potential applications in treating bacterial infections.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on HCT116 Cells : Research indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways.
- Combination Therapy Research : Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound belongs to a broader class of pyridazine carboxamides. Key structural analogs and their distinguishing features are summarized below:
Key Comparative Insights
Core Structure Influence :
- The target compound’s pyridazine core is simpler than fused-ring analogs like imidazo[1,2-b]pyridazine (Analog 2) or pyrrolo-pyridazine (Analog 3). Fused-ring systems may enhance rigidity and binding affinity but reduce synthetic accessibility .
- The imidazole substituent in the target compound contrasts with triazole (Analog 1) or pyrrolidine (Analog 2) groups, suggesting divergent interactions with biological targets (e.g., hydrogen bonding vs. steric effects).
Fluorine and Bioavailability :
- Fluorine substitution is common across analogs (e.g., 2-fluorophenyl in the target vs. 3-fluoro-4-methoxyphenyl in Analog 2). Fluorine’s electronegativity improves membrane permeability and metabolic stability, a critical feature in drug design .
Crystallinity and Stability: Analog 1’s patented crystalline form highlights the importance of solid-state properties for pharmaceutical development.
Therapeutic Potential: While Analog 2 demonstrates explicit use in radiopharmaceuticals (targeting tropomyosin receptor kinases), the target compound’s imidazole-pyridazine scaffold may align with kinase inhibitors, though specific data are unavailable .
Biological Activity
N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and parasitology. This article reviews the available literature on its synthesis, biological mechanisms, and efficacy, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazine Ring : Utilizing 2-fluorophenyl and appropriate reagents to construct the pyridazine framework.
- Introduction of Imidazole : The 2-methyl-1H-imidazole moiety is introduced through nucleophilic substitution.
- Carboxamide Functionalization : Finally, the carboxamide group is attached to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 4.5 | Inhibition of cell cycle progression |
| HCT116 (Colon Cancer) | 3.8 | Modulation of signaling pathways |
The compound's mechanism appears to involve the activation of apoptotic pathways and inhibition of critical signaling cascades such as PI3K/Akt, which are often dysregulated in cancer cells .
Antiparasitic Activity
In addition to its anticancer properties, this compound has shown promising results against malaria parasites. A study indicated that it inhibits PfATP4, a sodium pump essential for Plasmodium survival:
| Parameter | Value |
|---|---|
| EC50 (Plasmodium falciparum) | 0.010 µM |
| Metabolic Stability (CL int) | 27 μL/min/mg |
| Aqueous Solubility | 14 µM |
This activity suggests that this compound could be a candidate for developing new antimalarial therapies .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was administered to MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 5 µM.
Study 2: Antimalarial Potential
In vivo studies using mouse models infected with Plasmodium berghei demonstrated that treatment with the compound significantly reduced parasitemia levels compared to untreated controls, highlighting its potential as a therapeutic agent against malaria.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide?
Methodological Answer: The synthesis typically involves coupling a pyridazine-3-carboxylic acid derivative with a substituted aniline. A common approach includes:
- Step 1: Synthesis of the pyridazine core via cyclization of diketones with hydrazines or via Pd-catalyzed cross-coupling for imidazole substitution at the 6-position .
- Step 2: Activation of the carboxylic acid group (e.g., using EDCI/HOBt or thionyl chloride) followed by coupling with 2-fluoroaniline.
- Step 3: Purification via reverse-phase HPLC (C18 column) with mobile phases like acetonitrile/water containing 0.1% formic acid, as demonstrated in analogous pyridazine carboxamide syntheses .
- Validation: LCMS (e.g., m/z 355 [M+H]+) and HPLC retention time comparisons ensure purity (>95%) .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer:
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in solvents like DMSO/water. Related pyridazine-3-carboxamides have been resolved using this method, revealing bond angles and torsional strain .
- NMR Spectroscopy: Key signals include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₅H₁₂FN₅O) with <2 ppm error.
Advanced Research Questions
Q. How do structural modifications at the imidazole or fluorophenyl groups impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Replace 2-methylimidazole with 1,2,4-triazole () to assess changes in hydrogen bonding capacity .
- Modify the fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to evaluate effects on target binding affinity, as seen in kinase inhibitors .
- Use computational modeling (e.g., molecular docking) to predict interactions with targets like kinases or GPCRs, leveraging topological polar surface area (TPSA) and logP values (e.g., TPSA = 64.4 Ų, logP = 2.8) .
- Experimental Validation: Test analogues in enzyme inhibition assays (IC₅₀ measurements) or cellular models, comparing potency shifts .
Q. What strategies resolve contradictions in solubility and bioavailability data for this compound?
Methodological Answer:
- Physicochemical Profiling:
- Measure solubility in PBS (pH 7.4) and DMSO. If low (<10 µM), employ cyclodextrin inclusion complexes or lipid-based formulations.
- Assess permeability via Caco-2 cell monolayers; low permeability (Papp <1 ×10⁻⁶ cm/s) suggests P-glycoprotein efflux, requiring co-administration with inhibitors like verapamil .
- Data Reconciliation: Cross-validate results using orthogonal methods (e.g., equilibrium solubility vs kinetic solubility assays). For bioavailability discrepancies, conduct pharmacokinetic studies in rodents to clarify absorption/metabolism .
Q. How can researchers characterize crystalline forms of this compound, and why is this critical?
Methodological Answer:
- Crystallization Screening: Use solvent/anti-solvent pairs (e.g., ethanol/water) under varied temperatures. Monitor polymorph formation via XRPD (X-ray powder diffraction) .
- Thermal Analysis: DSC (Differential Scanning Calorimetry) identifies melting points and phase transitions. For example, a stable Form I may melt at 215°C, while metastable Form II melts at 195°C .
- Significance: Different polymorphs exhibit varying dissolution rates and bioavailability. Patent data on analogous compounds highlight the importance of securing intellectual property for novel crystalline forms .
Q. What analytical techniques are optimal for detecting degradation products under stress conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (80°C), humidity (75% RH), and UV light.
- LC-MS/MS Analysis: Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to separate degradation products. Key degradants may include:
- Stability-Indicating Methods: Validate HPLC conditions per ICH guidelines (resolution >2.0 between peaks).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
